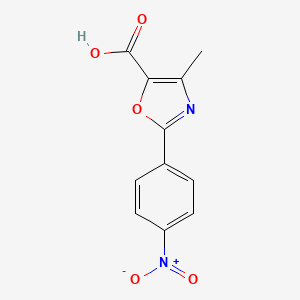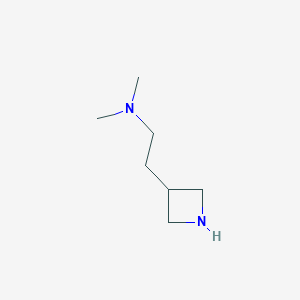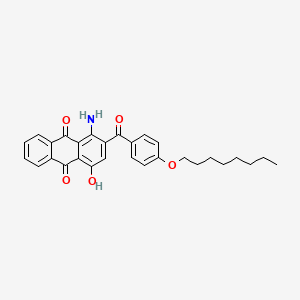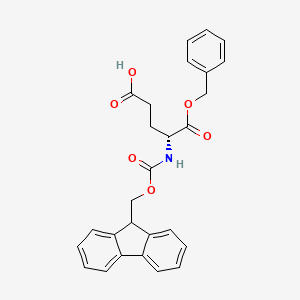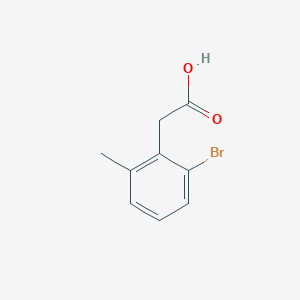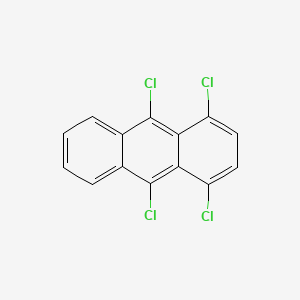
1,4,9,10-Tetrachloroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,9,10-Tetrachloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms attached to the anthracene core, specifically at the 1, 4, 9, and 10 positions. The molecular formula of this compound is C14H6Cl4, and it has a molecular weight of approximately 315.99 g/mol .
Métodos De Preparación
The synthesis of 1,4,9,10-Tetrachloroanthracene can be achieved through various methods. One common synthetic route involves the chlorination of anthracene. This process typically requires the use of chlorine gas and a suitable catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial production methods may involve more advanced techniques to optimize yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the chlorination process .
Análisis De Reacciones Químicas
1,4,9,10-Tetrachloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives or even back to anthracene under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized anthracenes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4,9,10-Tetrachloroanthracene and its derivatives involves interactions with various molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of biofilm formation, disruption of cell walls, and inhibition of nucleic acid and protein synthesis . The specific pathways and targets depend on the particular derivative and its functional groups.
Comparación Con Compuestos Similares
1,4,9,10-Tetrachloroanthracene can be compared with other chlorinated anthracenes, such as 1,5,9,10-Tetrachloroanthracene and 1,4,5,8-Tetrachloroanthraquinone. These compounds share similar structural features but differ in the positions of chlorine atoms and their resulting chemical properties .
1,5,9,10-Tetrachloroanthracene: Similar in structure but with chlorine atoms at different positions, leading to variations in reactivity and applications.
1,4,5,8-Tetrachloroanthraquinone: An oxidized form with distinct chemical properties and applications in dye production.
Propiedades
Número CAS |
84655-45-8 |
|---|---|
Fórmula molecular |
C14H6Cl4 |
Peso molecular |
316.0 g/mol |
Nombre IUPAC |
1,4,9,10-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
Clave InChI |
XHBAINRAQXSBGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


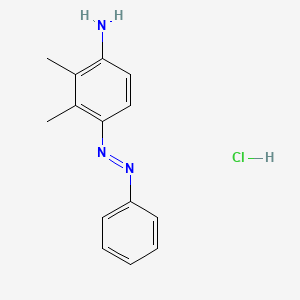

![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
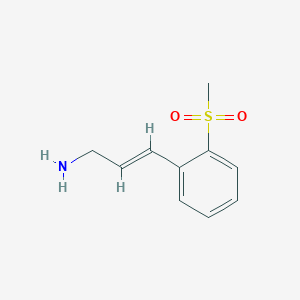

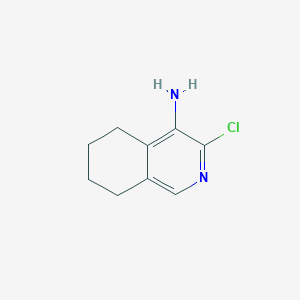
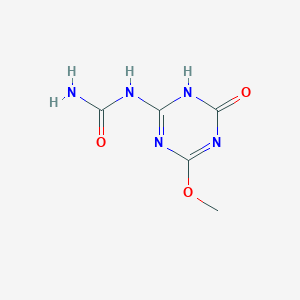
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
